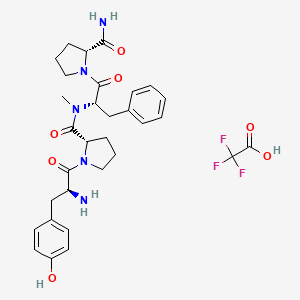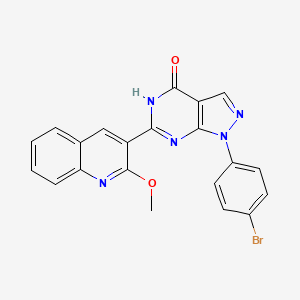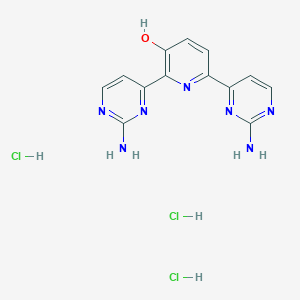
Avotaciclib trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib trihydrochloride involves the reaction of 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), with the reaction mixture being heated to 60°C to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Avotaciclib trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Avotaciclib trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclin dependent kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating locally advanced or metastatic pancreatic cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Wirkmechanismus
Avotaciclib trihydrochloride exerts its effects by inhibiting cyclin dependent kinase 1 (CDK1). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and associated pathways involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palbociclib: Another CDK inhibitor used in cancer research.
Ribociclib: Similar to Avotaciclib trihydrochloride, used for treating certain types of cancer.
Abemaciclib: Another CDK inhibitor with similar applications
Uniqueness
This compound is unique due to its high potency and oral bioavailability, making it particularly valuable for research in pancreatic cancer. Its specific inhibition of CDK1 sets it apart from other CDK inhibitors that may target multiple cyclin dependent kinases .
Eigenschaften
CAS-Nummer |
1983984-01-5 |
|---|---|
Molekularformel |
C13H14Cl3N7O |
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C13H11N7O.3ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;;;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);3*1H |
InChI-Schlüssel |
YUNYDIDVURXULR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


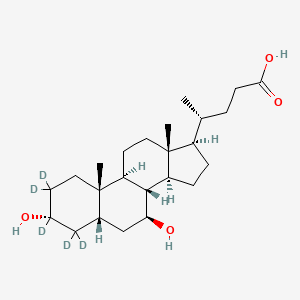
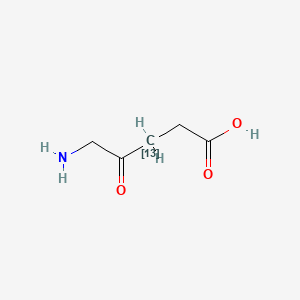
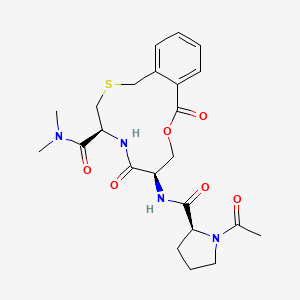

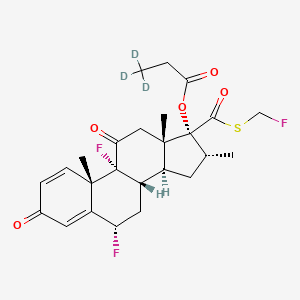
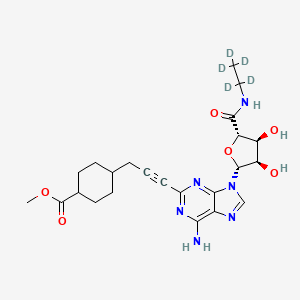

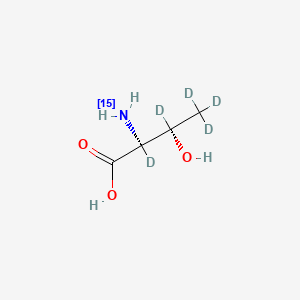
![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
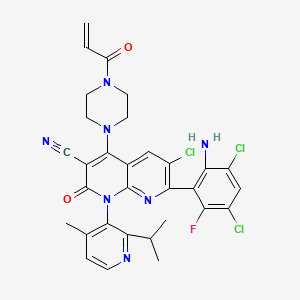
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
